
methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate typically involves the bromination of 7-methoxyindole followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 4-position of the indole ring. The resulting 4-bromo-7-methoxyindole is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-7-methoxy-1H-indole-2-carboxylate.
Scientific Research Applications
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-indole-2-carboxylate: Lacks the methoxy group at the 7-position.
Methyl 7-methoxy-1H-indole-2-carboxylate: Lacks the bromine atom at the 4-position.
Methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate: Has a chlorine atom instead of bromine at the 4-position.
Uniqueness
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate is unique due to the presence of both bromine and methoxy substituents, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(12)6-5-8(11(14)16-2)13-10(6)9/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSNQXFCTYWYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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